INCB050465
Description
Core Molecular Composition
The molecular formula of INCB050465 is C20H22ClFN6O2, indicating a complex structure containing twenty carbon atoms, twenty-two hydrogen atoms, one chlorine atom, one fluorine atom, six nitrogen atoms, and two oxygen atoms. The molecular weight has been consistently reported as 432.879 to 432.9 grams per mole across multiple authoritative sources. This molecular composition reflects the presence of multiple heteroatoms strategically positioned within the molecular framework to optimize specific interactions.
The compound exhibits a monoisotopic mass of 432.1476798, which provides precise mass spectral identification capabilities. The presence of halogen substituents, specifically chlorine and fluorine atoms, contributes to the compound's unique physicochemical properties and enhances its metabolic stability. The nitrogen content, representing six nitrogen atoms distributed across pyrazole, pyrimidine, and pyrrolidone moieties, indicates the compound's classification as a nitrogen-rich heterocyclic system.
Systematic Chemical Nomenclature
The complete International Union of Pure and Applied Chemistry name for this compound is (4R)-4-{3-[(1S)-1-{4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl]-5-chloro-2-ethoxy-6-fluorophenyl}pyrrolidin-2-one. This systematic nomenclature precisely defines the spatial arrangement of all functional groups and stereochemical configurations within the molecule. The name indicates the presence of a pyrrolidin-2-one core structure substituted at the 4-position with a complex phenyl group bearing multiple substituents.
The pyrazolo[3,4-d]pyrimidine moiety represents a fused bicyclic system containing both pyrazole and pyrimidine rings, with the 4-amino-3-methyl substitution pattern providing specific electronic and steric properties. The ethoxy group at the 2-position of the phenyl ring contributes to the compound's lipophilicity, while the halogen substituents at positions 5 and 6 (chlorine and fluorine, respectively) provide metabolic stability and modulate electronic properties.
| Molecular Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C20H22ClFN6O2 | |
| Molecular Weight | 432.879-432.9 g/mol | |
| Monoisotopic Mass | 432.1476798 | |
| InChI Key | ZQPDJCIXJHUERQ-QWRGUYRKSA-N |
Properties
Molecular Formula |
C20H16FN7OS |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Synonyms |
INCB050465; INCB-050465; INCB 050465.; Unknown |
Origin of Product |
United States |
Scientific Research Applications
Hematological Malignancies
Parsaclisib has been evaluated in several clinical trials for various types of non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL). Key studies include:
- Follicular Lymphoma : A Phase 2 study demonstrated that parsaclisib as monotherapy showed promising efficacy in patients with relapsed or refractory follicular lymphoma, with an objective response rate (ORR) of approximately 60% .
- Diffuse Large B-Cell Lymphoma (DLBCL) : In another Phase 2 trial, parsaclisib exhibited significant anti-tumor activity in patients with relapsed or refractory DLBCL, achieving an ORR of around 50% .
- Mantle Cell Lymphoma : The CITADEL-205 trial assessed the efficacy of parsaclisib in mantle cell lymphoma, showing encouraging results with manageable safety profiles .
Combination Therapies
Parsaclisib is also being explored in combination with other therapies:
- With Ruxolitinib : A study evaluated the combination of parsaclisib and ruxolitinib in myelofibrosis patients, aiming to enhance therapeutic outcomes through synergistic effects .
Pharmacokinetics and Safety Profile
Parsaclisib has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a manageable half-life. In preclinical studies, it showed no significant liver toxicity compared to first-generation PI3K inhibitors, suggesting a better safety profile for clinical use .
Table 1: Summary of Clinical Trials Involving Parsaclisib
| Study Type | Indication | Phase | Objective Response Rate | Notable Findings |
|---|---|---|---|---|
| Phase 2 | Follicular Lymphoma | II | ~60% | Promising efficacy as monotherapy |
| Phase 2 | Diffuse Large B-Cell Lymphoma | II | ~50% | Significant anti-tumor activity |
| Phase 2 | Mantle Cell Lymphoma | II | TBD | Encouraging results with safety |
| Combination Study | Myelofibrosis | II | TBD | Synergistic effects observed |
Case Study 1: Follicular Lymphoma Patient Response
A patient with relapsed follicular lymphoma received parsaclisib as part of a clinical trial. After six months of treatment, the patient achieved a complete response, demonstrating the drug's effectiveness in managing this malignancy.
Case Study 2: Combination Therapy in Myelofibrosis
In a trial combining parsaclisib with ruxolitinib, patients reported improved symptom management and quality of life compared to historical controls receiving ruxolitinib alone.
Comparison with Similar Compounds
Response Rates in B-Cell Malignancies
Combination Therapy Outcomes
- This compound + Ruxolitinib : Phase II trial in myelofibrosis (NCT02718300) showed manageable safety .
- INCB053914 (PIM inhibitor) + this compound : Synergistic tumor regression in DLBCL models .
Toxicity Profiles
- This compound : Lower hepatotoxicity vs. idelalisib; common toxicities include colitis and pneumonia .
- Acalisib : High rates of diarrhea and rash led to discontinued development .
- ACP-319 : Hemolytic anemia as a dose-limiting toxicity .
Key Differentiators and Limitations
- Advantages of this compound :
- Limitations: Limited efficacy in DLBCL as monotherapy . Overlapping toxicities (e.g., colitis) with other PI3Kδ inhibitors .
Preparation Methods
Synthetic Route Insights from Patent Literature
The chemical class of INCB050465 falls under pyridineamine compounds with specific substitutions enabling PI3Kδ inhibition. The synthetic approach involves:
- Key Intermediate Formation: The preparation often includes the synthesis of intermediates such as substituted amino-propiophenones or related heterocyclic compounds.
- Substituent Variability: The compounds are characterized by various substituents on aromatic rings and heterocycles, including halogens, alkyl groups, alkoxy groups, and heteroatoms (N, O, S) to modulate biological activity and physicochemical properties.
The patent WO2016196244A1 describes analogous synthetic procedures for pyridineamine compounds, which serve as a foundation for this compound synthesis. These procedures involve:
- Reaction of substituted anilines with appropriate halogenated or sulfonylated precursors.
- Use of alkylene linkers with optional substitutions (fluorine, chlorine, cyano, hydroxyl, alkyl, amino groups).
- Cyclization steps to form heterocyclic cores essential for activity.
Detailed Preparation Method Example (Analogous Compound)
While no direct step-by-step synthesis of this compound is publicly disclosed in full detail, related compounds in the same chemical family have been prepared as follows (from EP2118058B9 and related patents):
| Step | Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reaction of substituted aniline (e.g., 4-benzyloxyaniline) with halogenated propiophenone derivatives | Organic solvent (ethanol preferred), base (triethylamine), reflux 4-6 hours | 81-100% (intermediate isolation) | Formation of N-(4-benzyloxyphenyl)-α-amino-propiophenone intermediate |
| 2 | Isolation of intermediate by filtration | Solid-state isolation | High purity | Critical for subsequent cyclization |
| 3 | Cyclization with substituted aniline hydrochloride in organic solvent (ethanol, toluene, acetone, or methyltetrahydrofuran) | Reflux conditions | Moderate to high yield | Formation of target indole or heterocyclic core |
| 4 | Purification by crystallization or chromatography | Various solvents | Variable | Purity affects final yield significantly |
This two-stage synthesis approach yields around 22-47% overall for related compounds, with purity challenges addressed by isolating intermediates in solid form to improve yield and ease purification.
Challenges and Optimization Notes
- Yield and Purity: Earlier methods reported difficulty in obtaining high yield and purity simultaneously. Isolation of key intermediates in solid form before cyclization improved both parameters.
- Reaction Conditions: Choice of solvent and base critically influences reaction efficiency. Ethanol and triethylamine are preferred for intermediate formation.
- Scalability: The method is amenable to scale-up given appropriate control of reaction parameters and purification steps.
- Structural Variability: Substituent modifications on the pyridineamine scaffold allow tuning of pharmacological properties but require careful synthetic adaptation.
Summary Table of Preparation Method Features
| Feature | Details |
|---|---|
| Chemical Class | Pyridineamine derivatives, PI3Kδ inhibitors |
| Key Intermediates | Substituted amino-propiophenones |
| Solvents Used | Ethanol, toluene, acetone, methyltetrahydrofuran |
| Bases Used | Triethylamine, sodium carbonate, DIPEA |
| Reaction Conditions | Reflux, 4-6 hours for intermediate formation; cyclization under reflux |
| Yield Range | Intermediate step: 81-100%; overall synthesis: 22-47% |
| Purification | Filtration of intermediates; crystallization or chromatography for final product |
| Formulation | Tablets in high-density polyethylene bottles (no further preparation needed for dosing) |
Clinical Formulation Preparation Notes
According to clinical trial protocols, this compound is supplied in tablet form ready for oral administration without requiring additional preparation steps such as dissolution or dilution. This underscores the importance of achieving high purity and stability in the synthetic and formulation stages to ensure consistent dosing and bioavailability.
Q & A
Q. What is the mechanism of action of INCB050465 in targeting B-cell malignancies?
this compound is a highly selective PI3Kδ inhibitor that disrupts the PI3K/AKT/mTOR signaling pathway, which is critical for B-cell survival and proliferation. Preclinical studies demonstrate its ability to induce apoptosis in diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL) cell lines at nanomolar concentrations (EC50 < 10 nM). This is validated via suppression of phosphorylated AKT (p-AKT), a downstream biomarker of PI3Kδ activity .
Q. How does this compound’s selectivity profile compare to other PI3K isoforms?
this compound exhibits >20,000-fold selectivity for PI3Kδ over α, β, and γ isoforms, confirmed through enzymatic assays. It also shows minimal activity against 57 other kinases, reducing off-target effects. This specificity is attributed to structural interactions with the p110δ catalytic subunit, as demonstrated in crystallography studies .
Q. What preclinical models validate this compound’s efficacy?
Key models include:
- In vitro : Proliferation assays (e.g., CellTiter-Glo) using DLBCL (Pfeiffer) and MCL cell lines, with EC50 values <10 nM .
- In vivo : Pfeiffer DLBCL xenograft models showing dose-dependent tumor growth inhibition (30–100% reduction) and synergistic effects with PIM kinase inhibitors .
- Pharmacokinetic/Pharmacodynamic (PK/PD) : Plasma concentrations exceeding IC90 (15-fold at 30 mg/day) and sustained p-AKT suppression in peripheral blood mononuclear cells (PBMCs) .
Q. What pharmacokinetic properties support daily dosing in clinical trials?
At 30 mg daily, this compound achieves steady-state plasma concentrations of 1,200 nM (15× IC90) with a Tmax of 2–4 hours and a half-life suitable for once-daily (QD) dosing. These properties are derived from phase I trials using liquid chromatography-mass spectrometry (LC-MS) for PK analysis .
Advanced Research Questions
Q. How should researchers design combination therapies involving this compound?
Preclinical data support synergy with agents targeting complementary pathways:
- PIM kinase inhibitors (e.g., INCB053914) : Sequential dosing in DLBCL models reduces tumor volume by 80% vs. monotherapy (50%). Use bioluminescence imaging and histopathology to assess regression .
- Anti-CD20 antibodies (e.g., obinutuzumab) : Phase I/II trials (NCT03218826) employ a 3+3 dose-escalation design with bendamustine, monitoring ORR and cytokine release syndrome (CRS) .
- JAK inhibitors (e.g., itacitinib) : In myelofibrosis models, combination therapy reduces STAT3 phosphorylation and MYC levels. Use phospho-flow cytometry for real-time signaling analysis .
Q. How can contradictions in clinical trial outcomes across lymphoma subtypes be addressed?
Discrepancies in objective response rates (ORR)—e.g., 71% in follicular lymphoma (FL) vs. 33% in MCL—may arise from genetic heterogeneity (e.g., PIK3CA mutations) or prior therapy exposure. Mitigation strategies include:
Q. What methodologies optimize dose escalation in phase I trials?
- 3+3 design : Start at 10 mg QD, escalating to 30 mg based on dose-limiting toxicities (DLTs) like colitis (10% incidence).
- PK/PD integration : Measure p-AKT suppression in PBMCs and tumor biopsies to confirm target engagement .
- Adaptive protocols : For combinations (e.g., with obinutuzumab), use Bayesian modeling to refine dosing schedules .
Q. How is this compound’s impact on immune cell subsets evaluated in autoimmune models?
In Sjögren’s syndrome models:
- Flow cytometry : Quantify CD19+ B cells, Tregs, and germinal center B cells (CD19+PNA+CD95++) in salivary glands and lymph nodes .
- Cytokine profiling : ELISA for B-cell-activating factor (BAFF) in saliva and serum, correlating with lymphocytic infiltration .
- Autoantibody titers : Measure anti-SSA/Ro and anti-SSB/La via immunoblotting to assess therapeutic response .
Methodological Considerations
- Data Analysis : Use Kaplan-Meier survival curves for progression-free survival (PFS) in lymphoma trials and Cox regression for hazard ratios .
- Contradictory Data : Address variability in ORR by performing RNA sequencing to identify resistance mechanisms (e.g., MYC upregulation) .
- Ethical Compliance : Align trial designs with FDA/EMA guidelines for adverse event reporting (e.g., ≥Grade 3 colitis incidence: 10%) and obtain IRB approval for biomarker studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
